6-Bromo-4-methoxyquinazoline
Overview
Description
6-Bromo-4-methoxyquinazoline is a compound classified as a heterocyclic organic compound with a quinazoline structure. It has a CAS Number of 915924-79-7 and a molecular weight of 239.07 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H7BrN2O . The InChI code for this compound is 1S/C9H7BrN2O/c1-13-9-7-4-6 (10)2-3-8 (7)11-5-12-9/h2-5H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 239.07 and a density of 1.6±0.1 g/cm3 . The boiling point is 344.4±22.0 °C at 760 mmHg .Scientific Research Applications
Anticancer Potential
6-Bromo-4-methoxyquinazoline derivatives have been identified as potent apoptosis inducers with significant anticancer activity. A study explored the structure-activity relationship (SAR) of 4-anilinoquinazolines, leading to the identification of a compound with excellent blood-brain barrier penetration and efficacy in various cancer models, including breast cancer xenografts (Sirisoma et al., 2009).
Synthetic Methodology Improvement
The synthesis of key intermediates like 5-bromo-2-methylamino-8-methoxyquinazoline, crucial for drug discoveries, has been optimized by introducing the telescoping process, which significantly improved yield and reduced the number of isolation processes. This advancement supports the quick supply of these intermediates to medicinal laboratories, demonstrating the importance of efficient synthetic routes in drug development (Nishimura & Saitoh, 2016).
Antimicrobial Activities
A series of quinoline derivatives carrying a 1,2,3-triazole moiety synthesized from this compound showed moderate to very good antibacterial and antifungal activities against pathogenic strains. This suggests that such compounds could serve as a basis for developing new antimicrobial agents, addressing the need for novel treatments due to rising antibiotic resistance (Thomas, Adhikari, & Shetty, 2010).
Inhibitors of Steroid 5alpha Reductases
Compounds derived from 6-bromo-2-methoxyquinoline demonstrated inhibitory effects on steroid 5alpha reductases, with activity and selectivity dependent on the heterocycle features and the N,N-dialkylamide substituent size. These findings highlight the potential for developing selective inhibitors for treating conditions like androgenetic alopecia and prostate disorders (Baston, Palusczak, & Hartmann, 2000).
Antioxidant Properties
The exploration of ethoxyquin and its analogues, including those derived from 6-bromo-dihydroquinoline, revealed potent antioxidative capacities, indicating the potential for these compounds in preventing oxidative stress-related diseases. The study emphasized the importance of structural features for the antioxidative activity, providing insights for designing novel antioxidants (Kumar et al., 2007).
Safety and Hazards
The safety information for 6-Bromo-4-methoxyquinazoline includes several hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
6-bromo-4-methoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWYBXFJOPLSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650884 | |
Record name | 6-Bromo-4-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-79-7 | |
Record name | 6-Bromo-4-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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